Cas no 917246-32-3 (Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]-)

Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]- structure
917246-32-3 structure
Product Name:Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]-
Numero CAS:917246-32-3
MF:C16H19NO
MW:241.328164339066
MDL:MFCD08687170
CID:4317749
PubChem ID:26189115
Update Time:2025-08-04

Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine, 2-[3-(1,1-dimethylethyl)phenoxy]-
    • 2-[3-(TERT-BUTYL)PHENOXY]ANILINE
    • AKOS009371907
    • 917246-32-3
    • 2-(3-tert-butylphenoxy)benzenamine
    • SB80983
    • 2-(3-tert-butylphenoxy)aniline
    • 2-(3-(tert-Butyl)phenoxy)aniline
    • MDL: MFCD08687170
    • Inchi: 1S/C16H19NO/c1-16(2,3)12-7-6-8-13(11-12)18-15-10-5-4-9-14(15)17/h4-11H,17H2,1-3H3
    • Chiave InChI: HRVBIEDGMMFZHG-UHFFFAOYSA-N
    • Sorrisi: CC(C1C=CC=C(OC2C(N)=CC=CC=2)C=1)(C)C

Proprietà calcolate

  • Massa esatta: 241.146664230Da
  • Massa monoisotopica: 241.146664230Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 258
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 35.3Ų

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